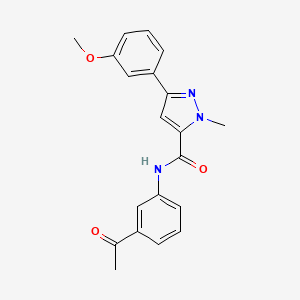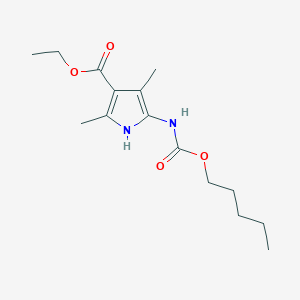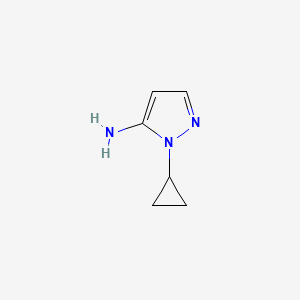![molecular formula C17H16FN3O2S B2958484 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2309585-99-5](/img/structure/B2958484.png)
2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPTA, and it is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用機序
FPTA selectively inhibits 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide by binding to its catalytic site, thereby preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and improved glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
FPTA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also has potential anti-cancer effects, as this compound is overexpressed in many types of cancer cells. FPTA has been shown to reduce tumor growth and metastasis in animal models of breast cancer and melanoma.
実験室実験の利点と制限
One advantage of FPTA is its selectivity for 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide, which reduces the risk of off-target effects. However, its potency and pharmacokinetic properties may limit its use in vivo. FPTA has a short half-life and low bioavailability, which may require frequent dosing or the use of prodrugs to improve its pharmacokinetic profile.
将来の方向性
Further research is needed to optimize the pharmacokinetic properties of FPTA and to evaluate its safety and efficacy in human clinical trials. FPTA may also have potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders, which warrant further investigation. Additionally, the development of more potent and selective 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide inhibitors may provide new therapeutic options for metabolic disorders and cancer.
合成法
The synthesis of FPTA involves several steps, including the reaction of 2-fluorophenol with 2-bromoethyl acetate to yield 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to yield the final product, 2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide.
科学的研究の応用
FPTA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a negative regulator of insulin signaling, and its inhibition by FPTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. FPTA has also been investigated for its potential anti-cancer effects, as this compound is overexpressed in many types of cancer cells.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-21-12(9-14(20-21)16-7-4-8-24-16)10-19-17(22)11-23-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCQWNDUKNDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)



![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)


![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)




![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)